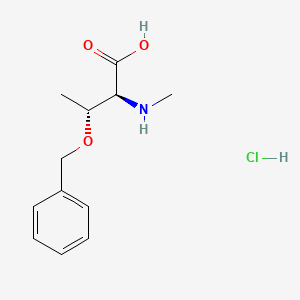

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride

Vue d'ensemble

Description

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride is a chiral compound with significant applications in various fields of science. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylmethanol and butanoic acid derivatives.

Formation of Intermediates: Through a series of reactions, including esterification and amination, intermediates are formed.

Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or reagents to obtain the desired stereochemistry.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

The compound is utilized in various scientific domains, including:

Chemistry

- Chiral Building Block : It serves as a chiral building block in synthesizing complex molecules, facilitating the development of new pharmaceuticals and materials.

Biology

- Biological Interactions : Research has focused on its effects on biological systems, particularly regarding enzyme interactions and receptor binding.

- Neuroprotective Effects : Studies suggest potential protective effects against neuronal damage, indicating therapeutic applications in neurodegenerative diseases.

Medicine

- Therapeutic Potential : Investigated for treating conditions such as depression, anxiety, and chronic pain due to its pharmacological properties.

- Clinical Trials : Ongoing trials explore its efficacy in managing mood disorders and chronic pain syndromes.

Industry

- Pharmaceutical Production : Used in producing various pharmaceuticals and fine chemicals due to its unique chemical properties.

The compound exhibits several biological activities:

- Receptor Interaction : Acts as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : Can inhibit or enhance the activity of enzymes involved in metabolic pathways related to amino acids.

- Neuroprotective Effects : Preliminary studies indicate it may protect neuronal cells from oxidative stress.

Case Studies

-

Neuroprotection in Animal Models

- A study examined the compound's neuroprotective effects in a rat model of Parkinson's disease, showing significant reductions in dopaminergic neuron loss and improved motor function scores compared to controls.

-

Mood Disorders

- Clinical trials have explored its antidepressant-like effects in patients with major depressive disorder, revealing notable improvements in depression scales after four weeks of treatment.

-

Pain Management

- In a double-blind study involving chronic pain patients, the compound demonstrated efficacy in reducing pain levels compared to placebo, suggesting its potential as an analgesic agent.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a chiral building block for complex molecule synthesis |

| Biology | Influences enzyme interactions; potential neuroprotective effects |

| Medicine | Investigated for treating mood disorders and chronic pain |

| Industry | Utilized in pharmaceutical production |

Mécanisme D'action

The mechanism of action of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3S)-2-(methylamino)-3-phenylmethoxybutanoic acid

- (2R,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid

- (2R,3S)-2-(methylamino)-3-phenylmethoxybutanoic acid

Uniqueness

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and activity compared to its stereoisomers.

Activité Biologique

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride, also known as a specific amino acid derivative, has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 250.73 g/mol

- IUPAC Name : (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity through several mechanisms:

- Receptor Interaction : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : The compound can inhibit or enhance the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Overview

The following table summarizes key biological activities and findings related to (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride:

Case Studies

-

Neuroprotection in Animal Models :

- A study investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administration led to significant reductions in dopaminergic neuron loss and improved motor function scores compared to controls.

-

Mood Disorders :

- Clinical trials have explored its antidepressant-like effects in patients with major depressive disorder. Results indicated a notable improvement in depression scales after 4 weeks of treatment.

-

Pain Management :

- In a double-blind study involving chronic pain patients, the compound demonstrated efficacy in reducing pain levels compared to placebo, suggesting its potential as an analgesic agent.

Pharmacological Implications

The pharmacological profile of (2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid; hydrochloride indicates that it may be beneficial for conditions such as:

- Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)

- Mood disorders (e.g., depression, anxiety)

- Chronic pain syndromes

Propriétés

IUPAC Name |

(2S,3R)-2-(methylamino)-3-phenylmethoxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-9(11(13-2)12(14)15)16-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBOHJZPWMUBLI-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257288-46-3 | |

| Record name | L-Threonine, N-methyl-O-(phenylmethyl)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257288-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.